molecular formula C8H7BrN2OS B8092404 7-Bromo-5-methoxybenzo[d]thiazol-2-amine

7-Bromo-5-methoxybenzo[d]thiazol-2-amine

Cat. No.: B8092404
M. Wt: 259.13 g/mol
InChI Key: OZDWXRPFTKXODO-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxybenzo[d]thiazol-2-amine (CAS: 116557-46-1) is a brominated benzothiazole derivative characterized by a methoxy group at position 5 and a bromine atom at position 7 of the fused benzene ring (Figure 1). Its structure combines electron-withdrawing (bromine) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and biological interactions. The compound’s synthesis typically involves halogenation and methoxylation of benzo[d]thiazol-2-amine precursors, though specific protocols are proprietary .

Properties

IUPAC Name

7-bromo-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDWXRPFTKXODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxybenzo[d]thiazol-2-amine typically involves the bromination of 5-methoxybenzo[d]thiazol-2-amine. One common method includes the reaction of 5-methoxybenzo[d]thiazol-2-amine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired product quality .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 7-bromo-5-methoxybenzo[d]thiazol-2-amine can be substituted through nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, which can enhance the compound's biological activity.

Condensation Reactions

Condensation reactions with thiourea derivatives are commonly employed to synthesize new thiazole derivatives. For example, the reaction of this compound with thiocarbonyl compounds under acidic conditions leads to the formation of substituted thiazoles.

Alkylation and Acylation

The amino group in the compound can undergo alkylation or acylation reactions. These reactions expand the chemical diversity of the resulting products and are essential for developing potential pharmacological agents.

  • Biological Activity

Research indicates that benzothiazole derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom in this compound enhances its reactivity towards biological targets such as enzymes and receptors.

The chemical reactions of this compound reveal its potential as a versatile building block in organic synthesis and medicinal chemistry. Ongoing research is focused on optimizing synthesis routes and exploring new derivatives to enhance biological activity.

This detailed analysis highlights the importance of this compound in drug design and development, paving the way for future studies aimed at discovering novel therapeutic agents based on its structure.

  • References

  • Synthesis and crystal structure of related benzothiazole derivatives .

  • Recent advances in benzothiazole chemistry .

  • Biological evaluations of thiazole derivatives .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds within the benzothiazole class, including 7-bromo-5-methoxybenzo[d]thiazol-2-amine, exhibit antimicrobial activities. These compounds have been evaluated for their effectiveness against resistant bacterial strains, particularly in the context of multidrug-resistant tuberculosis (MDR-TB). Studies have shown that derivatives of benzothiazoles can enhance the efficacy of existing antibiotics, potentially serving as adjunct therapies to combat resistance mechanisms in pathogens .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical biochemical pathways, such as those related to inflammation and cell growth. The inhibition of these enzymes can disrupt cellular processes, making it a candidate for therapeutic applications in diseases characterized by abnormal cell proliferation or inflammation .

3. Anticancer Activity

Recent studies have focused on the anticancer properties of benzothiazole derivatives, including this compound. Research involving various cancer cell lines has demonstrated that these compounds can induce cytotoxic effects, particularly against lung (A549) and breast (MCF-7) cancer cells. Mechanistic studies suggest that these compounds may act by inhibiting key signaling pathways involved in cancer progression .

Case Studies

Case Study 1: Antitubercular Activity

A recent study evaluated a series of benzothiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Among the tested compounds, several exhibited superior activity compared to first-line treatments like Isoniazid (INH). The study highlighted that this compound could serve as a lead compound for developing new antitubercular agents due to its favorable pharmacokinetic properties .

Case Study 2: Anticancer Mechanism

In another investigation, researchers synthesized various derivatives of this compound and tested their effects on cancer cell lines. The results indicated that these compounds could significantly inhibit cell viability through apoptosis induction. Docking studies revealed strong binding affinities to specific targets within cancer-related pathways, suggesting potential mechanisms for their anticancer effects .

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Bromo-5-methoxybenzo[d]thiazol-2-amine with analogous brominated or methoxylated benzothiazole derivatives, focusing on structural variations, synthetic adaptability, and biological activities.

Positional Isomers and Bromination Patterns
Compound Name Substituents CAS Number Key Properties/Activities Reference
6-Bromobenzo[d]thiazol-2-amine Br at C6 N/A Crystal structure resolved; used in heterocyclic synthesis
4-Bromo-6-methylbenzo[d]thiazol-2-amine Br at C4, CH3 at C6 N/A Intermediate in antitumor agent synthesis
4,6-Dibromobenzo[d]thiazol-2-amine Br at C4 and C6 N/A Enhanced electrophilicity for nucleophilic substitution
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Br at C5, CF3 at C4 (thiazole) N/A Fluorinated analog with potential CNS activity

Key Insights :

  • Positional Effects : Bromine at C7 (target compound) vs. C6 () or C4 () alters steric and electronic profiles, impacting binding to biological targets like kinases or DNA.
  • Dual Halogenation: Dibrominated derivatives (e.g., 4,6-dibromo) exhibit higher reactivity in cross-coupling reactions compared to mono-brominated analogs .
Methoxy-Substituted Analogs
Compound Name Substituents CAS Number Key Properties/Activities Reference
4-(7-Methoxy-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amine Methoxy at C7 (dihydrobenzofuran) N/A Insecticidal activity (95% efficacy at 500 mg/L)
7-Chloro-6-fluorobenzo[d]thiazol-2-amine Cl at C7, F at C6 N/A Antioxidant activity via DPPH assay

Key Insights :

  • Methoxy vs. Halogen : The methoxy group in the target compound enhances solubility compared to chloro or fluoro derivatives, which are more electronegative and may improve membrane permeability .
  • Biological Activity : Methoxy-substituted compounds often show improved pharmacokinetic profiles, as seen in insecticidal derivatives .
Anticancer and Antioxidant Derivatives
Compound Name Substituents CAS Number Key Properties/Activities Reference
Triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine Triazole-pyrimidine hybrid N/A Induces apoptosis in MCF-7 cells (IC50: 2.1 μM)
Fluorinated tricyclic benzo[d]thiazole derivatives Fluorine at C6/C7 N/A High yields (60–61%) in cyclization reactions

Key Insights :

  • Anticancer Mechanisms: Bromine at C7 may enhance DNA intercalation or kinase inhibition compared to non-brominated derivatives .

Biological Activity

7-Bromo-5-methoxybenzo[d]thiazol-2-amine is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7BrN2_2OS
  • Molecular Weight : 259.12 g/mol
  • CAS Number : 1998062-49-9

The compound features a bromine atom at the 7-position and a methoxy group at the 5-position of the benzothiazole ring, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. A study highlighted that compounds within this class can inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole core can enhance potency against these cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Compound AMCF-72.49 ± 0.12Induces apoptosis
Compound BA5491.05 ± 0.02EGFR inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes or receptors involved in cancer cell proliferation or microbial resistance mechanisms. The presence of the bromine atom enhances binding affinity to these targets, while the methoxy group may influence solubility and bioavailability .

Case Study: Anticancer Efficacy

In a recent study, novel derivatives of benzothiazole were synthesized and evaluated for their anticancer efficacy. Compounds were tested against multiple cancer cell lines, revealing that certain modifications significantly improved their IC50_{50} values. For example, a derivative with a chlorine substitution at the C7 position showed enhanced potency against CSF1R kinase with an IC50_{50} value of 2 nM .

Case Study: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria effectively, suggesting their potential use in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 7-bromo-5-methoxybenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted aniline derivatives with thiocyanate reagents in the presence of bromine. For example:

  • Method 1 : React 4-methoxyaniline with ammonium sulfocyanate in acetic acid, followed by bromine addition. Adjusting pH to 9 precipitates the product with a 69% yield .
  • Method 2 : Use potassium thiocyanate and bromine with para-substituted anilines to form the benzothiazole core, as demonstrated for 6-(trifluoromethoxy) derivatives .
    Optimization Tips :
    • Control bromine stoichiometry and addition rate to minimize side reactions.
    • Monitor reaction temperature (e.g., ice bath for exothermic steps) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peaks) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-Br stretches at ~600 cm⁻¹, NH₂ bends at ~1620 cm⁻¹) .
  • Melting Point Analysis : Compare with literature values for purity assessment .
  • Nuclear Magnetic Resonance (NMR) : Assign aromatic protons and methoxy/bromo substituents (not explicitly cited but standard practice).

Q. How can researchers functionalize this compound to create derivatives?

Common derivatization strategies:

  • Hydrazine Reactions : Reflux with hydrazine hydrochloride to form 2-hydrazinyl derivatives, enabling subsequent condensation with carbonyl compounds .
  • Cross-Coupling Reactions : Utilize the bromine substituent for Suzuki or Buchwald–Hartwig couplings to introduce aryl/heteroaryl groups .
  • Heterocycle Fusion : React with fluorinated ketones to synthesize tricyclic fluorinated compounds (61–70% yields) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Studies on analogous thiazoles reveal active centers at the sulfur atom and amino group .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) by modeling interactions with the benzothiazole core and substituents .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?

  • SHELX Software : Employ SHELXL for small-molecule refinement, leveraging high-resolution X-ray data. SHELXS/SHELXD can solve structures even with twinned crystals .
  • Hydrogen Bond Analysis : Use graph-set analysis (e.g., Etter’s rules) to categorize intermolecular interactions, critical for understanding packing motifs .

Q. How can mechanistic studies clarify contradictions in biological activity data for derivatives?

  • Potentiodynamic Polarization : Test corrosion inhibition efficiency in acidic media, comparing with computational descriptors like HOMO-LUMO gaps .
  • Enzyme Assays : Evaluate inhibitory activity against targets (e.g., ABAD enzymes) by synthesizing urea-linked derivatives and measuring IC₅₀ values .
  • Control Experiments : Vary substituents (e.g., methoxy vs. bromo) to isolate electronic vs. steric effects on bioactivity .

Q. What methodologies establish structure-property relationships for materials science applications?

  • Corrosion Inhibition Testing : Combine electrochemical measurements (Tafel plots) with adsorption isotherm models (Langmuir/Freundlich) to correlate molecular structure with inhibition efficiency .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of polymer composites incorporating benzothiazole derivatives.
  • Spectroscopic Mapping : Use Raman microscopy to study surface interactions in composite materials.

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